dimagnesium;(4-nitrophenyl) hydrogen phosphate

Description

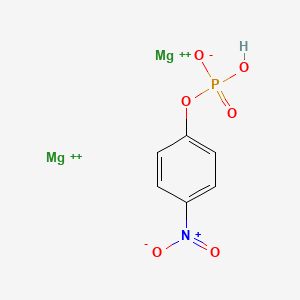

Dimagnesium;(4-nitrophenyl) hydrogen phosphate (chemical formula: Mg₂(C₆H₄NO₆P)) is a magnesium salt of the mono(4-nitrophenyl) phosphate anion. Structurally, it consists of two magnesium ions coordinated with the phosphate group, where one oxygen atom is esterified to a 4-nitrophenyl moiety. This compound is primarily utilized in biochemical research as a substrate or inhibitor for enzymes with phosphatase or phosphohydrolase activity . Its hydrolysis product, 4-nitrophenol, is a chromogenic reporter that allows spectrophotometric quantification of enzymatic activity (absorbance at 410 nm) .

Key physicochemical properties inferred from analogous compounds include:

Properties

IUPAC Name |

dimagnesium;(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYCKILTDHGLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Mg2NO6P+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

330-13-2 (Parent) | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32348-90-6 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032348906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-nitrophenyl) dihydrogen phosphate, magnesium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorylation and Hydrolysis

- Starting with 4-nitrophenol , phosphorylation is achieved by reacting with phosphorus oxychloride or related chlorophosphates under controlled temperature and solvent conditions.

- The intermediate formed is then hydrolyzed carefully to avoid overreaction, yielding 4-nitrophenyl phosphoric acid.

- This step is critical as it determines the purity and yield of the phosphate intermediate.

Formation of Dimagnesium Salt

- The 4-nitrophenyl phosphoric acid is neutralized with magnesium hydroxide or magnesium oxide in aqueous or mixed solvent systems.

- The pH is carefully controlled (typically around neutral to slightly basic) to favor formation of the dimagnesium salt rather than mono- or trisubstituted forms.

- The reaction mixture is stirred and maintained at low temperatures (e.g., 10–15°C) to control precipitation and crystallization.

Purification and Isolation

- The crude dimagnesium;(4-nitrophenyl) hydrogen phosphate is purified by dissolving in a solvent mixture (e.g., ethanol-water) followed by filtration to remove insoluble impurities.

- Addition of anti-solvents such as acetone induces crystallization of the pure salt.

- The solid is collected by centrifugation or filtration and dried under vacuum or freeze-dried to preserve stability and purity.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Observations/Outcomes |

|---|---|---|

| Phosphorylation | 4-nitrophenol + POCl3, controlled temp | Formation of phosphorylated intermediate |

| Hydrolysis | Water or aqueous solvent, mild temp | Conversion to 4-nitrophenyl phosphoric acid |

| Neutralization | Mg(OH)2 or MgO, pH ~7-8, 10-15°C | Precipitation of dimagnesium salt |

| Purification | Ethanol-water solution, acetone addition, cooling to -20°C | Crystallization of pure salt |

| Drying | Freeze-drying or vacuum drying | White crystalline powder, high purity |

Research Findings and Optimization Notes

- Yield: Optimized methods report yields up to 60% for related sodium salts; magnesium salts are expected to have comparable yields with optimized conditions.

- Purity: Freeze-drying and recrystallization steps significantly enhance purity, reducing impurities that interfere with biochemical applications.

- Environmental and Cost Considerations: Using methanol and ethanol as solvents combined with controlled addition of bases reduces waste and environmental impact.

- Stability: The dimagnesium salt is stable when stored at 2–8°C, which is critical for its use in diagnostic reagents.

Summary Table of Preparation Steps for this compound

| Preparation Stage | Description | Key Parameters | Expected Product State |

|---|---|---|---|

| Phosphorylation | 4-nitrophenol + phosphorus oxychloride | Temp control, inert atmosphere | Phosphorylated intermediate |

| Hydrolysis | Controlled hydrolysis of intermediate | Mild aqueous conditions | 4-nitrophenyl phosphoric acid |

| Neutralization | Reaction with Mg(OH)2 or MgO | pH 7-8, 10-15°C, slow addition | Dimagnesium salt precipitation |

| Purification | Dissolution in ethanol-water, acetone addition | Cooling to -20°C, filtration/centrifuge | Pure dimagnesium salt crystals |

| Drying | Freeze-drying or vacuum drying | 24 hours drying | Stable white powder |

Chemical Reactions Analysis

Types of Reactions

dimagnesium;(4-nitrophenyl) hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphoric acid.

Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.

Substitution: Requires specific reagents such as halides or other nucleophiles.

Reduction: Commonly uses reducing agents like hydrogen gas or metal catalysts.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and phosphoric acid.

Substitution: Yields various substituted phenyl phosphates.

Reduction: Forms 4-aminophenyl phosphate.

Scientific Research Applications

dimagnesium;(4-nitrophenyl) hydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of phosphatase activity.

Biology: Serves as a substrate in enzymatic assays to study the activity of phosphatases and other enzymes.

Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.

Industry: Employed in the production of various biochemical products and as a component in certain industrial processes.

Mechanism of Action

The compound acts as a substrate for phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. When phosphoric acid, mono(4-nitrophenyl) ester, magnesium salt (1:2) is hydrolyzed by a phosphatase, it releases 4-nitrophenol, which can be detected spectrophotometrically. This reaction is often used to measure the activity of phosphatases in various biological samples.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Solubility and Charge: Sodium salts (e.g., disodium 4-nitrophenyl phosphate) exhibit higher aqueous solubility than magnesium salts due to monovalent vs. divalent counterions . Magnesium salts may precipitate in phosphate buffers, limiting their use in certain assays .

Enzymatic Specificity: Bis(4-nitrophenyl) phosphate (b4NPP) is hydrolyzed by phosphodiesterases, while mono(4-nitrophenyl) derivatives (e.g., dimagnesium salt) are preferred for phosphomonoesterases like SAMHD1 . The dimagnesium form’s metal ions may modulate enzyme binding affinity compared to sodium salts .

Toxicity and Byproducts: All 4-nitrophenyl phosphates release toxic 4-nitrophenol upon hydrolysis, but methyl or aryl esters (e.g., methyl 4-nitrophenyl phosphate) show higher toxicity than inorganic salts .

Industrial and Regulatory Profiles

Key Observations :

- Industrial synthesis of dimagnesium phosphate involves neutralization of phosphoric acid with magnesium oxide, but nitrophenyl variants require specialized organic synthesis .

Biological Activity

Dimagnesium (4-nitrophenyl) hydrogen phosphate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Dimagnesium (4-nitrophenyl) hydrogen phosphate can be synthesized through the reaction of magnesium salts with 4-nitrophenyl phosphate. The general reaction pathway involves:

- Preparation of 4-Nitrophenyl Phosphate : This can be achieved by reacting 4-nitrophenol with phosphoric acid.

- Formation of Dimagnesium Salt : The addition of magnesium oxide or magnesium hydroxide to the 4-nitrophenyl phosphate solution leads to the formation of dimagnesium (4-nitrophenyl) hydrogen phosphate.

The molecular structure features a phosphate group bonded to two magnesium ions and a nitrophenyl moiety, which is crucial for its biological activity.

Anticancer Properties

Preliminary studies suggest that compounds similar to dimagnesium (4-nitrophenyl) hydrogen phosphate may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group on the phenyl ring is believed to enhance the compound's reactivity, potentially leading to interactions with cellular pathways involved in cancer proliferation.

Enzyme Inhibition

Dimagnesium (4-nitrophenyl) hydrogen phosphate acts as a substrate for alkaline phosphatase, an enzyme involved in dephosphorylation processes. It has been utilized in diagnostic tests for measuring alkaline phosphatase activity, indicating its role in biochemical assays .

The mechanisms through which dimagnesium (4-nitrophenyl) hydrogen phosphate exerts its biological effects include:

- Electrophilic Interactions : The nitro group can participate in electrophilic aromatic substitution reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids.

- Phosphorylation Processes : As a phosphate donor, it may influence signaling pathways that rely on phosphorylation, impacting cellular functions and metabolism.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that derivatives of dimagnesium (4-nitrophenyl) hydrogen phosphate exhibited significant cytotoxicity. The results indicated that the compound could induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 12 | Reactive oxygen species generation |

Case Study 2: Enzyme Activity Assay

In a diagnostic assay involving alkaline phosphatase, dimagnesium (4-nitrophenyl) hydrogen phosphate was used as a substrate. The assay demonstrated a direct correlation between substrate concentration and enzyme activity, validating its application in clinical diagnostics .

Q & A

Q. What are the primary biochemical applications of dimagnesium;(4-nitrophenyl) hydrogen phosphate in enzymatic assays?

this compound (Mg₂(4-NPP)) is widely used as a substrate for phosphatase enzymes, particularly alkaline phosphatase (ALP). Hydrolysis of 4-NPP by ALP releases 4-nitrophenol, which is detectable at 405 nm due to its yellow color under alkaline conditions. This enables real-time kinetic monitoring of enzyme activity. Methodologically, assays involve buffering the substrate (e.g., Tris-HCl, pH 9.0–10.5), initiating the reaction with enzyme addition, and terminating it with NaOH or EDTA. Detection limits depend on substrate purity and spectrophotometric calibration .

| Key Parameters for ALP Assays |

|---|

| Optimal pH range |

| Detection wavelength |

| Substrate concentration |

| Stopping reagent |

Q. How is this compound synthesized and characterized?

Synthesis involves reacting 4-nitrophenyl phosphate with magnesium salts (e.g., MgCl₂) in aqueous solution. The product is purified via recrystallization or column chromatography. Characterization includes:

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

Mg₂(4-NPP) is highly soluble in water (>100 mg/mL at 25°C) but degrades under acidic conditions (pH < 5) due to phosphate ester hydrolysis. For long-term storage, solutions should be maintained at pH 7–9 and 4°C. Lyophilized powder remains stable for years at -20°C .

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data when using Mg₂(4-NPP) as a substrate?

Contradictions in Michaelis-Menten parameters (e.g., Kₘ variability) often arise from:

- Impurity interference : Trace organic contaminants (e.g., free 4-nitrophenol) skew absorbance readings. Validate purity via HPLC (retention time ~3.5 min for 4-NPP).

- Magnesium ion depletion : Excess EDTA in buffer systems chelates Mg²⁺, reducing enzyme activity. Use Mg²⁺-free controls to calibrate interference .

- Temperature fluctuations : Ensure thermostated cuvettes (±0.1°C) for reproducible kinetics.

Q. What advanced spectroscopic techniques elucidate the interaction between Mg₂(4-NPP) and metalloenzymes?

- X-ray crystallography : Resolves Mg²⁺ coordination geometry in enzyme active sites (e.g., octahedral vs. tetrahedral binding).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔH) and stoichiometry between Mg₂(4-NPP) and enzymes.

- Electron paramagnetic resonance (EPR) : Detects radical intermediates during catalytic turnover in oxidoreductase-linked systems .

Q. What are the limitations of Mg₂(4-NPP) in high-throughput screening (HTS), and how can they be mitigated?

Limitations include:

- Auto-hydrolysis : Spontaneous substrate breakdown at high pH. Use fresh buffers and minimize pre-incubation time.

- Fluorescence interference : 4-Nitrophenol absorbs in UV/Vis range, conflicting with fluorogenic assays. Switch to orthogonal substrates (e.g., p-nitrophenyl-β-D-glucuronide) for multiplexed assays .

Methodological Design Considerations

Q. How to optimize experimental design for studying Mg₂(4-NPP) in heterogeneous catalysis?

- Substrate immobilization : Covalently conjugate 4-NPP to silica nanoparticles via phosphonate linkages to simulate solid-phase enzyme environments.

- Flow reactors : Use microfluidic systems to monitor real-time hydrolysis under varying shear stress and temperature gradients .

Q. What computational models predict the reactivity of Mg₂(4-NPP) in enzyme-substrate complexes?

- Density functional theory (DFT) : Simulates transition states for phosphate ester cleavage (e.g., bond dissociation energies, charge distribution).

- Molecular dynamics (MD) : Models Mg²⁺ ion mobility during catalysis, identifying critical hydration shells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.